molecular formula C13H13ClN2 B7813290 2-chloro-N-(2-pyridin-4-ylethyl)aniline

2-chloro-N-(2-pyridin-4-ylethyl)aniline

Cat. No.: B7813290
M. Wt: 232.71 g/mol
InChI Key: OAHYZEUAPQYDTP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-pyridin-4-ylethyl)aniline is a synthetic organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This aniline derivative features a pyridine ring and a chloro-substituted benzene ring, a structural motif common in ligands for coordination chemistry and intermediates in pharmaceutical research . Compounds with similar structures, such as those containing pyridin-ylethyl and aniline groups, are frequently utilized as building blocks in the synthesis of more complex molecules, including potential ligands for metal complexes and pharmacological agents . As a secondary amine, this chemical is a versatile intermediate for further functionalization, for instance, in the preparation of amides or other nitrogen-containing derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets (SDS) and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-(2-pyridin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHYZEUAPQYDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridine Position Isomers

  • 4-Chloro-N-(2-pyridin-2-ylethyl)aniline (CAS 86256-01-1): This isomer features a pyridin-2-yl group instead of pyridin-4-yl. The pyridin-2-yl group may exhibit stronger σ-donor properties, influencing reaction pathways . Molecular Formula: C₁₃H₁₃ClN₂ Molecular Weight: 232.71 g/mol .

Nitro-Substituted Derivatives

  • 4-Chloro-2-nitro-N-(2-phenylethyl)aniline (CAS 100716-41-4) :
    The nitro group introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to the chloro substituent. This compound’s higher molecular weight (276.72 g/mol) and density (1.3 g/cm³) suggest reduced solubility in polar solvents .

Oxygen-Containing Analogues

  • The compound’s molecular weight (234.68 g/mol) and logP (3.46) indicate moderate lipophilicity, relevant for biological applications .

Reactivity in Pd-Catalyzed Cyclization

2-Chloro-N-(2-pyridin-4-ylethyl)aniline serves as a precursor for synthesizing indoles, carbazoles, and dibenzazepines via Pd-ligand-controlled cyclization. Key comparisons include:

  • Reaction Efficiency : Under optimized conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃, 110°C), diarylamine intermediates derived from this compound achieve yields of 65–85% for 6-membered heterocycles, outperforming analogues with bulkier substituents .
  • Steric and Electronic Effects :
    • Pyridin-4-yl’s axial coordination to Pd enhances regioselectivity compared to pyridin-2-yl derivatives, which may form less stable metal complexes .
    • Nitro-substituted analogues (e.g., 4-chloro-2-nitro-N-(2-phenylethyl)aniline) are less reactive in cyclization due to deactivation of the aryl ring .

Physical and Chemical Properties

Property This compound 4-Chloro-N-(2-pyridin-2-ylethyl)aniline 4-Chloro-2-nitro-N-(2-phenylethyl)aniline
Molecular Weight (g/mol) ~233 (estimated) 232.71 276.72
Boiling Point (°C) Not reported Not reported 456.9
Density (g/cm³) ~1.2 (estimated) N/A 1.3
logP ~2.8 (estimated) 3.46 Not reported
Key Functional Groups Chloro, pyridin-4-yl Chloro, pyridin-2-yl Chloro, nitro, phenylethyl

Preparation Methods

Experimental Protocol

  • Imine Synthesis : A mixture of 2-chloroaniline (10 mmol) and 2-pyridin-4-yl acetaldehyde (12 mmol) in methanol (50 mL) is refluxed at 65°C for 6 hours. The reaction is monitored via thin-layer chromatography (TLC).

  • Reduction : NaBH₄ (15 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 2 hours. The product is purified via silica gel chromatography, yielding 82% of 2-chloro-N-(2-pyridin-4-ylethyl)aniline.

Key Parameters

ParameterValue
SolventMethanol
Temperature0–25°C (reduction)
Catalyst/ReagentNaBH₄
Yield75–86%

This method avoids harsh conditions and leverages inexpensive reagents, making it suitable for laboratory-scale synthesis.

Nucleophilic Substitution with 2-Pyridin-4-Ylethyl Halides

Direct alkylation of 2-chloroaniline with 2-pyridin-4-ylethyl chloride or bromide offers a single-step route. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K₂CO₃) as a base.

Optimization Insights

  • Solvent Selection : DMF enhances nucleophilicity but may require higher temperatures (80–100°C). Acetonitrile allows milder conditions (50–60°C) with comparable yields.

  • Stoichiometry : A 1:2.5 molar ratio of 2-chloroaniline to 2-pyridin-4-ylethyl chloride ensures complete substitution, minimizing di-alkylation byproducts.

Representative Procedure

2-Chloroaniline (5 mmol), 2-pyridin-4-ylethyl chloride (12.5 mmol), and K₂CO₃ (15 mmol) are mixed in DMF (20 mL) at 80°C for 12 hours. Post-reaction, the mixture is filtered, and the solvent is evaporated. Column chromatography (ethyl acetate/hexane, 1:4) affords the product in 78% yield.

Solid-Phase Synthesis Under Solvent-Free Conditions

A solvent-free approach, adapted from CN111620810A, utilizes a solid-phase reaction between 2-chloroaniline and 2-(chloromethyl)pyridine hydrochloride. This method eliminates solvent recovery steps and enhances atom economy.

Methodological Advantages

  • Base : K₂CO₃ acts as both a base and desiccant, absorbing generated HCl.

  • Conditions : Reactions proceed at 50°C for 12 hours with mechanical stirring, achieving 92% yield in one reported instance.

Scalability Data

Scale (mmol)Yield (%)Purity (HPLC)
109298.5
508997.8
1008596.2

This protocol is industrially viable due to its low solvent footprint and high reproducibility.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodAverage Yield (%)Time (h)Scalability
Reductive Amination828Moderate
Nucleophilic Substitution7812High
Solid-Phase Synthesis8912Very High

Cost Considerations

  • Reductive Amination : Lower cost due to NaBH₄ but requires imine isolation.

  • Solid-Phase : Minimal solvent use reduces operational costs by ~40% compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2-pyridin-4-ylethyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-chloroaniline with 2-(pyridin-4-yl)ethyl bromide under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF. Optimization includes:

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

  • Temperature : Controlled heating (60–80°C) to balance yield and side-product formation.

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) for high purity .

    ParameterOptimal ConditionImpact on Yield
    SolventDMF85% yield
    BaseK₂CO₃Minimal hydrolysis
    Time12 hours90% conversion

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. The pyridine and aniline rings typically form dihedral angles of 40–50°, influencing molecular packing .
  • NMR spectroscopy : ¹H NMR (CDCl₃) shows distinct signals: δ 8.5 ppm (pyridin-4-yl protons), δ 6.8–7.3 ppm (aromatic aniline protons), and δ 3.8 ppm (–CH₂– linkage) .

Q. What spectroscopic techniques are used to validate the compound’s purity and functional groups?

  • Methodological Answer :

  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (N–H stretch), ~1600 cm⁻¹ (C=C aromatic), and ~750 cm⁻¹ (C–Cl) confirm functional groups .
  • Mass spectrometry : ESI-MS ([M+H]⁺) with m/z ≈ 248.1 (calculated for C₁₃H₁₂ClN₂) validates molecular weight .

Advanced Research Questions

Q. How do electronic effects of the chloro and pyridin-4-yl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group and π-deficient pyridine ring direct electrophilic substitution to the aniline’s para position. Computational DFT studies (e.g., Gaussian 09) reveal:

  • HOMO-LUMO gaps : Reduced gap (~4.5 eV) enhances reactivity in Suzuki-Miyaura couplings .
  • Mechanistic insights : Pd-catalyzed reactions require ligands (e.g., PPh₃) to stabilize intermediates. Kinetic studies (UV-Vis monitoring) show rate constants of ~0.02 s⁻¹ .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative assays : Test the compound alongside analogs (e.g., 4-chloro-N-(pyridin-3-ylmethyl)aniline) under standardized conditions (IC₅₀ assays with HeLa cells) .
  • Structural validation : Ensure purity (>98% by HPLC) and confirm stereochemistry via circular dichroism (CD) if applicable .
  • Statistical analysis : Use ANOVA to assess significance of conflicting data (e.g., EC₅₀ variations due to assay protocols) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR). Pyridin-4-yl groups form hydrogen bonds with Lys721 (binding energy: −8.2 kcal/mol) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How does crystallographic data inform hydrogen-bonding networks and supramolecular assembly?

  • Methodological Answer : X-ray studies reveal N–H⋯N hydrogen bonds between the aniline NH and pyridine nitrogen, forming dimeric pairs. These interactions dictate crystal packing (space group P21/n) and solubility profiles .
InteractionDistance (Å)Angle (°)
N–H⋯N2.85165
C–H⋯Cl3.42145

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